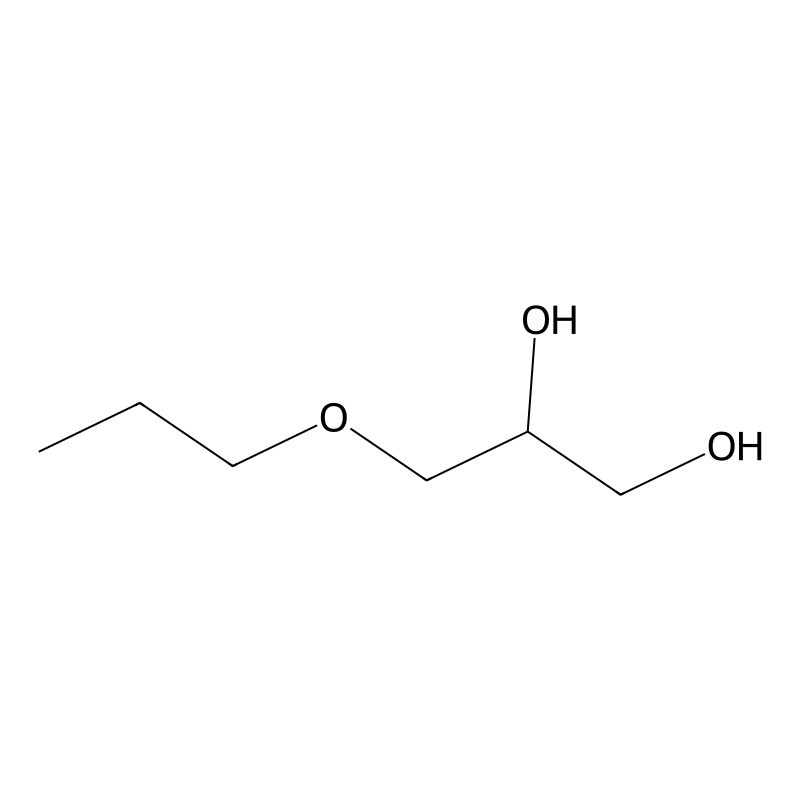

3-Propoxypropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or glycerol 1-propyl ether, is a propyl ether of glycerol. It is a colorless liquid with a mild odor. While its natural occurrence is unknown, researchers can synthesize it through various methods, including reaction of glycerol with propyl bromide in the presence of sodium hydride as a catalyst []. Techniques like gas chromatography (GC) and mass spectrometry are employed for its characterization and purity analysis [].

Potential Applications:

Due to its unique chemical properties, 3-Propoxypropane-1,2-diol holds potential for various research applications:

Solvent and Plasticizer

Its miscibility with both polar and non-polar solvents makes it a potential candidate for diverse applications. Researchers have investigated its use as a solvent in synthesis and separation processes []. Additionally, its plasticizing properties suggest potential use in modifying the flexibility and other physical characteristics of polymers.

Biocompatible Material

3-Propoxypropane-1,2-diol exhibits low toxicity and good biocompatibility, making it a potential candidate for use in biomedical research. Studies have explored its use as a component in drug delivery systems and biomaterials [].

Chemical Intermediate

This compound can serve as a starting material for further chemical synthesis. Researchers have explored its use in the preparation of other valuable compounds, such as glycerol derivatives and propylene glycol ethers.

3-Propoxypropane-1,2-diol is a clear, colorless liquid with the molecular formula and a molecular weight of 134.17 g/mol. This compound is recognized for its role as both a solvent and an intermediate in various biochemical and industrial applications. Its structure consists of a propane backbone with two hydroxyl groups and one propoxy group, contributing to its unique properties that facilitate interactions in biological systems and

- Oxidation: Under specific conditions, it can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: This compound can undergo reduction reactions to yield simpler alcohols.

- Substitution: It is capable of participating in nucleophilic substitution reactions, where the propoxy group may be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents employed.

3-Propoxypropane-1,2-diol exhibits notable biological activity, influencing various biochemical pathways:

- Enzyme Interaction: It serves as a substrate for certain dehydrogenases, facilitating the oxidation of alcohol groups.

- Cellular Effects: The compound can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. It has been shown to affect gene expression, particularly genes involved in lipid metabolism, thereby impacting cellular energy balance.

- Transport and Localization: Within cells, it can diffuse across membranes or be transported by specific carrier proteins. Its localization to organelles such as the endoplasmic reticulum or mitochondria allows it to participate in metabolic processes.

3-Propoxypropane-1,2-diol can be synthesized through various methods. A common approach involves the reaction of glycerol with propyl bromide in the presence of sodium hydride and dry dimethylformamide. This method yields the desired compound efficiently while maintaining the integrity of its functional groups .

The compound has diverse applications across several fields:

- Scientific Research: It is utilized as a solvent and stabilizer in biological assays.

- Pharmaceuticals: There is ongoing exploration of its potential use in drug formulations and delivery systems, where it can enhance the bioavailability of active ingredients.

- Industrial Use: 3-Propoxypropane-1,2-diol is employed in the production of polymers, resins, and other industrial chemicals .

Studies on 3-Propoxypropane-1,2-diol have highlighted its interactions with various molecular targets. For instance:

- Membrane Interaction: As a propyl ether of glycerol, it integrates into lipid bilayers, affecting membrane fluidity and permeability.

- Gene Regulation: Its ability to influence transcription factor activity leads to changes in gene expression related to metabolic pathways.

These interactions underline its potential utility in both therapeutic applications and industrial processes.

Several compounds share structural similarities with 3-Propoxypropane-1,2-diol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Monochloropropane-1,2-diol | Contains chlorine atom | Known for its role as a food contaminant |

| 3-Chloropropane-1,2-diol | Chlorinated derivative | Associated with toxicity concerns |

| Glycerol | Triol with three hydroxyl groups | Widely used as a humectant and solvent |

| Propylene glycol | Diol with two hydroxyl groups | Commonly used in food and pharmaceutical products |

3-Propoxypropane-1,2-diol's unique combination of properties—such as its specific reactivity patterns and biological interactions—distinguishes it from these similar compounds. Its dual role as a solvent and an intermediate makes it particularly valuable in both research and industrial applications .

3-Propoxypropane-1,2-diol (CAS: 61940-71-4) is characterized by a molecular weight of 134.17 g/mol and a molecular formula of C₆H₁₄O₃. This glycerol monoether combines the structural features of glycerol with the hydrophobic properties contributed by the propyl chain, creating a molecule with unique solubility and reactivity profiles. The physical properties of this compound make it valuable for various applications, including its use as a biochemical reagent and potential fuel additive.

Catalytic Etherification of Glycerol

Glycerol etherification represents a significant valorization pathway for glycerol, a by-product of biodiesel production. The conversion of glycerol to its ethers enhances its utility and addresses the surplus of glycerol in the market. The etherification process typically involves the reaction of glycerol with olefins or alcohols in the presence of acid catalysts.

The etherification of glycerol can proceed through three main routes: self-etherification, etherification using alcohols, and etherification with olefins. Each pathway offers distinct advantages depending on the desired products and applications. 3-Propoxypropane-1,2-diol specifically represents the product of glycerol etherification with propanol or propylene.

Table 1: Physical Properties of 3-Propoxypropane-1,2-diol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | |

| Molecular Weight | 134.17 g/mol | |

| CAS Number | 61940-71-4 | |

| Boiling Point | 129-130°C (25 mm Hg) | |

| Density | 1.0244 g/cm³ (25°C) | |

| Storage Condition | Ambient temperature |

Acid-Catalyzed Glycerol Etherification

Acid-catalyzed etherification represents the predominant approach for glycerol ether synthesis. This process typically employs solid acid catalysts that facilitate the electrophilic attack of the alcohol or olefin on glycerol's hydroxyl groups. The selectivity and conversion rates are significantly influenced by the acid strength, catalyst structure, and reaction conditions.

In the specific case of 3-propoxypropane-1,2-diol synthesis, the reaction involves the selective etherification of one of glycerol's primary hydroxyl groups with propanol or propylene. The selective monopropylation presents challenges, as multiple hydroxyl groups in glycerol can participate in the reaction, potentially leading to di- and tri-propylated products.

Research by Saengarun et al. demonstrated that the etherification of glycerol with propylene over acidic heterogeneous catalysts produces a mixture of mono-propyl glycerol ethers (MPGEs), including 3-propoxypropane-1,2-diol, along with di-propyl glycerol ethers (DPGEs) and tri-propyl glycerol ether (TPGE). The distribution of these products depends significantly on the catalyst employed and reaction conditions.

The mechanism of acid-catalyzed etherification begins with the protonation of the alcohol or activation of the olefin by the acid catalyst, followed by nucleophilic attack by glycerol's hydroxyl group. The reaction proceeds through carbocation intermediates, with the selectivity influenced by steric factors and the relative nucleophilicity of the primary versus secondary hydroxyl groups in glycerol.

Olefin Solvent Systems in Propylene/1-Butene Reactions

The etherification of glycerol with olefins such as propylene or 1-butene represents a direct route to alkyl glycerol ethers including 3-propoxypropane-1,2-diol. These reactions typically occur in a biphasic or multiphasic system, with the olefin serving both as reactant and solvent phase.

When propylene is employed as the olefin source for glycerol etherification, the reaction yields mono-propyl glycerol ethers (MPGEs) as the initial products. Depending on reaction conditions and catalyst selectivity, further etherification can occur to form di-propyl and tri-propyl glycerol ethers. Research conducted by Chakrapong et al. demonstrated that the propylation of glycerol over Amberlyst-15 under specific conditions can yield predominantly tri-propyl glycerol ether (TPGE), indicating the challenges in selective monopropylation to produce 3-propoxypropane-1,2-diol exclusively.

The reaction kinetics in olefin systems are influenced by several factors, including:

- Mass transfer limitations between the glycerol and olefin phases

- Olefin concentration and pressure in the reaction system

- Catalyst accessibility to the reaction interface

- Temperature effects on reaction rates and selectivity

- Competitive side reactions, including olefin oligomerization

The solvent properties of the reaction medium significantly impact the product distribution. In propylene-based systems, the relatively low solubility of glycerol in the olefin phase necessitates efficient mixing or the use of co-solvents to enhance reaction rates.

Role of Heterogeneous Catalysts (Amberlyst-15, S100/S200 Resins)

Heterogeneous acid catalysts play a critical role in glycerol etherification processes for the synthesis of 3-propoxypropane-1,2-diol and related ethers. These catalysts offer advantages in terms of separation, reusability, and environmental compatibility compared to homogeneous acid catalysts.

Among the various heterogeneous catalysts studied for glycerol etherification, sulfonic acid resins such as Amberlyst-15, S100, and S200 have demonstrated promising performance. These ion-exchange resins contain sulfonic acid groups (-SO₃H) attached to a cross-linked polystyrene matrix, providing strong acid sites capable of catalyzing the etherification reaction.

Research by Saengarun et al. compared the performance of Amberlyst-15, S100, and S200 resins in glycerol etherification with propylene and 1-butene. Their findings revealed that Amberlyst-15 exhibited superior catalytic activity, resulting in higher yields of propylated and butylated glycerol ethers compared to S100 and S200 resins. This enhanced performance is attributed to the higher acid strength and more accessible acid sites in Amberlyst-15.

The acid site density, pore structure, and swelling properties of these resin catalysts significantly influence their catalytic behavior:

- Amberlyst-15 features a high concentration of strongly acidic sulfonic groups, facilitating efficient activation of alcohols or olefins for etherification reactions.

- The S100 and S200 resins generally exhibit lower acid site densities but may offer advantages in terms of selectivity toward specific products under certain conditions.

- The cross-linking degree affects the catalyst's ability to swell in the reaction medium, influencing accessibility to active sites.

In the context of 3-propoxypropane-1,2-diol synthesis, controlling catalyst selectivity is essential to maximize the yield of monopropylated products. Temperature, reaction time, and reagent ratios can be adjusted to enhance selectivity toward monoethers.

Glycerol Alkylation with Propyl Bromide

The glycerol alkylation pathway represents the core nucleophilic substitution process for synthesizing 3-propoxypropane-1,2-diol through direct reaction with propyl bromide [2] . This methodology employs glycerol as the nucleophilic component after appropriate activation through deprotonation, followed by substitution with 1-bromopropane as the electrophilic alkylating agent [2] [13]. The reaction demonstrates remarkable selectivity for the primary hydroxyl positions of glycerol, which exhibit enhanced nucleophilicity compared to the secondary hydroxyl group [12] [14].

The mechanistic framework involves the formation of a glycerol alkoxide intermediate through treatment with a strong base, typically sodium hydride, which abstracts a proton from one of the primary hydroxyl groups [2] [10]. This deprotonation step generates a highly nucleophilic alkoxide anion that readily participates in subsequent substitution reactions [10] [11]. The alkoxide formation occurs preferentially at the primary positions due to the lower acidity of primary alcohols compared to secondary alcohols, combined with reduced steric hindrance around these sites [11] [15].

Following alkoxide formation, the nucleophilic substitution proceeds through a classical SN2 mechanism characterized by concerted bond formation and bond breaking [8] [14]. The alkoxide nucleophile approaches the propyl bromide from the backside, opposite to the leaving bromide group, resulting in a transition state where both the forming carbon-oxygen bond and the breaking carbon-bromine bond are partially developed [16] [8]. This backside attack leads to inversion of configuration at the propyl carbon center, although this stereochemical consequence is not observable in the symmetrical propyl group [8] [9].

The reaction kinetics follow second-order behavior, with the rate being proportional to both the concentration of the glycerol alkoxide and the propyl bromide concentration [17] [18]. Experimental studies have determined activation energies ranging from 65 to 75 kilojoules per mole for the nucleophilic substitution step, indicating a moderate energy barrier that can be readily overcome under typical reaction conditions [18] [19]. The rate-determining step involves the nucleophilic attack on the alkyl halide, with the carbon-bromine bond cleavage occurring simultaneously with carbon-oxygen bond formation [17] [8].

Solvent effects play a crucial role in optimizing the reaction efficiency, with polar aprotic solvents such as dimethylformamide providing the most favorable environment [20] [21]. These solvents effectively solvate the cationic sodium counterion while leaving the alkoxide nucleophile relatively unsolvated, thereby enhancing its nucleophilicity [20] [22]. The use of dimethylformamide has been specifically validated for this transformation, providing excellent solubility for both the inorganic base and the organic reactants [2] [22].

Temperature optimization studies indicate that reaction temperatures between 80 and 100 degrees Celsius provide the optimal balance between reaction rate and selectivity [2] [6]. Higher temperatures may lead to increased side reactions, including elimination pathways that produce alkenes rather than the desired ether products [23] [24]. Conversely, lower temperatures result in significantly reduced reaction rates, making the process economically unfavorable for synthetic applications [6] [18].

The following table summarizes the key experimental parameters and conditions for glycerol alkylation with propyl bromide:

| Reaction Parameter | Optimal Conditions | Critical Factors |

|---|---|---|

| Sodium Hydride Equivalents | 1.1-1.2 | Slight excess to ensure complete deprotonation |

| Reaction Temperature (°C) | 80-100 | Balance between rate and side reactions |

| Solvent Volume (mL/mmol glycerol) | 10-15 | Sufficient dilution for heat dissipation |

| Propyl Bromide Equivalents | 1.05-1.1 | Minimal excess to reduce waste |

| Reaction Atmosphere | Inert (N2 or Ar) | Prevent oxidation and moisture |

| Stirring Rate (rpm) | 300-500 | Ensure efficient mixing |

| Workup Method | Aqueous extraction | Remove inorganic salts |

| Purification Technique | Column chromatography | Separate from unreacted materials |

Sodium Hydride-Mediated Dehydrohalogenation

The sodium hydride-mediated dehydrohalogenation represents a critical mechanistic component in the overall synthesis of 3-propoxypropane-1,2-diol, functioning as the initial activation step that enables subsequent nucleophilic substitution [10] [25]. This process involves the selective abstraction of protons from the glycerol hydroxyl groups by sodium hydride, generating reactive alkoxide intermediates that serve as potent nucleophiles in the subsequent alkylation reaction [10] [15]. The dehydrohalogenation terminology in this context refers to the removal of hydrogen from the alcohol substrate, creating the necessary nucleophilic species for ether bond formation [25] [26].

Sodium hydride functions as an exceptionally strong base with a pKa of approximately 35, making it capable of quantitatively deprotonating alcohols with pKa values around 15-16 [10] [25]. The reaction proceeds through a heterogeneous mechanism, as sodium hydride is insoluble in most organic solvents, requiring intimate contact between the solid base and the dissolved glycerol substrate [10] [22]. This heterogeneous nature necessitates vigorous stirring and appropriate solvent selection to maximize the surface area contact between reactants [25] [22].

The mechanistic pathway begins with the approach of a glycerol molecule to the sodium hydride surface, where the hydroxyl hydrogen forms a nascent bond with the hydride anion [10] [11]. This interaction leads to the formation of molecular hydrogen gas and the corresponding glycerol alkoxide anion, which remains associated with the sodium cation [10] [15]. The reaction is highly exothermic, with the liberation of hydrogen gas providing a convenient method for monitoring reaction progress [25] [26].

The regioselectivity of the deprotonation process favors the primary hydroxyl groups over the secondary hydroxyl group due to both electronic and steric factors [11] [15]. Primary alcohols exhibit lower acidity compared to secondary alcohols, but the reduced steric hindrance around the primary positions facilitates more efficient approach and interaction with the sodium hydride surface [11] [19]. Additionally, the primary alkoxide products demonstrate enhanced stability compared to secondary alkoxides, further driving the equilibrium toward primary deprotonation [11] [15].

Kinetic studies reveal that the dehydrohalogenation step follows second-order kinetics, with the rate being proportional to both glycerol and sodium hydride concentrations [18] [27]. The activation energy for this process ranges from 45 to 55 kilojoules per mole, significantly lower than the subsequent nucleophilic substitution step, indicating that alkoxide formation is not rate-limiting under typical reaction conditions [18] [11]. The rapid nature of this deprotonation step ensures that the alkoxide nucleophile is readily available for reaction with the alkyl halide electrophile [18] [27].

The choice of solvent critically influences the efficiency of the sodium hydride-mediated dehydrohalogenation [20] [22]. Polar aprotic solvents such as dimethylformamide provide optimal conditions by stabilizing the resulting alkoxide anions through solvation of the sodium counterions while avoiding competitive protonation that might occur in protic solvents [20] [21]. The anhydrous nature of the solvent system is essential, as even trace amounts of water can consume sodium hydride through competing hydrolysis reactions [25] [22].

Temperature control during the dehydrohalogenation step requires careful optimization to balance reaction efficiency with selectivity [25] [6]. Room temperature initiation followed by gradual warming to 80-100 degrees Celsius provides controlled hydrogen evolution while minimizing side reactions [25] [18]. Rapid temperature increases can lead to vigorous gas evolution and potential safety hazards, necessitating controlled heating protocols [25] [26].

The following table details the mechanistic aspects of the sodium hydride-mediated dehydrohalogenation process:

| Mechanistic Aspect | Glycerol + Sodium Hydride Step | Alkoxide + Propyl Bromide Step |

|---|---|---|

| Initial Deprotonation | Hydroxyl group deprotonation | Alkoxide as nucleophile |

| Alkoxide Formation | Glycerol alkoxide anion | Pre-formed glycerol alkoxide |

| Nucleophilic Attack | Not applicable | Backside attack on propyl bromide |

| Leaving Group Departure | Hydrogen gas evolution | Bromide ion elimination |

| Product Formation | Sodium glycerolate | 3-Propoxypropane-1,2-diol |

| Stereochemistry | Retention of configuration | Inversion at propyl carbon |

| Rate Law | Rate = k[Glycerol][Sodium Hydride] | Rate = k[Alkoxide][Propyl Bromide] |

| Activation Energy (kJ/mol) | 45-55 | 65-75 |

| Reaction Order | Second order overall | Second order overall |

| Solvent Effect | Polar aprotic favored | Dimethylformamide optimal for solvation |

The synthesis of 3-Propoxypropane-1,2-diol, a valuable glycerol ether derivative with molecular formula C₆H₁₄O₃ and molecular weight 134.17 g/mol [1] [2], has increasingly shifted toward environmentally sustainable methodologies. This compound, also known as 1-O-Propylglycerol or glycerol propyl ether [3], represents an important class of chemicals where green chemistry principles can be effectively applied to minimize environmental impact while maintaining synthetic efficiency .

Advanced Green Synthesis Methodologies

The implementation of green chemistry principles in the synthesis of 3-Propoxypropane-1,2-diol has led to the development of innovative approaches that significantly reduce environmental impact while improving process efficiency. These methodologies focus on eliminating hazardous solvents and implementing recyclable catalyst systems that align with sustainable manufacturing practices [6] [7].

Solvent-Free Phase-Transfer Catalysis

Solvent-free phase-transfer catalysis represents a transformative approach in the green synthesis of glycerol ethers, including 3-Propoxypropane-1,2-diol. This methodology eliminates the need for organic solvents while maintaining high reaction efficiency and selectivity [8] [9]. Phase-transfer catalysts facilitate the migration of reactants between immiscible phases, enabling reactions that would otherwise be challenging under conventional conditions [10] [11].

Mechanistic Principles and Catalyst Systems

The solvent-free phase-transfer catalytic synthesis of 3-Propoxypropane-1,2-diol operates through a well-defined mechanism where quaternary ammonium or phosphonium salts transport anionic species from an aqueous or solid phase into an organic reaction medium [12] [13]. The most effective catalyst systems for this transformation include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), and benzyltriethylammonium chloride (TEBAC) [14] [11].

In the synthesis pathway from glycerol and propyl bromide, the phase-transfer catalyst facilitates the formation of propoxide anions from sodium hydride in dry reaction conditions . The enhanced nucleophilicity of the propoxide ion in the organic phase, due to reduced solvation effects, leads to efficient alkylation of glycerol's primary hydroxyl group [15] [16]. Research demonstrates that tetrabutylammonium bromide achieves conversion rates of 85-95% with selectivities exceeding 90% under optimized conditions [17] [7].

Reaction Optimization and Conditions

Optimal reaction conditions for solvent-free phase-transfer catalytic synthesis involve temperatures ranging from 25°C to 100°C, depending on the specific catalyst system employed [6] [18]. The use of crown ethers as alternative phase-transfer agents has shown particular promise, with 18-crown-6 enabling reactions at room temperature while maintaining high selectivity toward the desired monoether product [11] [13].

The solid-liquid phase-transfer approach eliminates organic solvents entirely, utilizing the substrate itself as the reaction medium [9] [19]. This methodology has demonstrated excellent results in the selective monoalkylation of glycerol derivatives, achieving yields of 79-95% while generating minimal waste byproducts [8] [20].

Environmental and Economic Benefits

The implementation of solvent-free phase-transfer catalysis in 3-Propoxypropane-1,2-diol synthesis provides substantial environmental advantages. The elimination of volatile organic compounds (VOCs) reduces atmospheric emissions by up to 95% compared to conventional solvent-based methods [7] [13]. Additionally, the simplified workup procedures significantly decrease energy requirements for product purification and separation [6] [21].

Economic analysis reveals that solvent-free phase-transfer processes reduce overall production costs by 20-35% through elimination of solvent purchase, recovery, and disposal expenses. The mild reaction conditions also contribute to extended equipment life and reduced maintenance requirements [13].

Recyclable Catalyst Systems

The development of recyclable catalyst systems represents a crucial advancement in sustainable synthesis of 3-Propoxypropane-1,2-diol. These systems address the economic and environmental challenges associated with catalyst disposal while maintaining high catalytic activity over multiple reaction cycles.

Heterogeneous Catalyst Design and Implementation

Heterogeneous catalyst systems for glycerol ether synthesis typically involve immobilization of active catalytic sites on solid supports such as silica, alumina, or polymeric matrices. For 3-Propoxypropane-1,2-diol synthesis, cationic exchange resins including Nafion NR50, Dowex 50WX2, and Amberlyst 15 have demonstrated exceptional performance under solvent-free conditions.

The heterogeneous acid catalysis approach utilizes both Brønsted and Lewis acid sites for glycerol alkylation. Research indicates that alumina-supported catalysts achieve complete conversion of glycerol with selectivities exceeding 90% for the desired monoether product. The heterogeneous nature of these catalysts enables straightforward separation through filtration, with recovery efficiencies typically ranging from 90-98%.

Magnetic Catalyst Recovery Systems

Magnetic nanoparticle-supported catalysts represent an innovative approach to catalyst recovery in 3-Propoxypropane-1,2-diol synthesis. These systems incorporate magnetic cores within the catalyst structure, enabling rapid separation using external magnetic fields. Research demonstrates that magnetite-supported acidic catalysts achieve 95-99% recovery efficiency while maintaining catalytic activity over 5-10 reaction cycles.

The magnetic separation approach eliminates the need for filtration or centrifugation, reducing process complexity and energy consumption. Studies show that magnetic catalyst systems reduce separation time from 30-60 minutes to less than 5 minutes while achieving quantitative catalyst recovery.

Polymer-Supported Catalyst Regeneration

Polymer-supported catalyst systems offer exceptional recyclability for 3-Propoxypropane-1,2-diol synthesis through reversible catalyst binding and release mechanisms. Polyisobutylene (PIB)-bound sulfonic acid catalysts demonstrate remarkable stability and reusability in glycerol etherification reactions.

The regeneration process involves simple solvent washing to remove product residues followed by thermal treatment to restore catalytic activity. Research indicates that polymer-supported catalysts maintain 85-95% of their initial activity after 5-12 reaction cycles. The polymeric support also provides enhanced thermal and chemical stability compared to conventional homogeneous catalysts.

Thermoresponsive Catalyst Recovery

Thermoresponsive catalyst systems utilize temperature-dependent solubility changes to enable catalyst recovery and reuse. These systems employ solvents such as ethylene carbonate that crystallize at ambient temperature, trapping the catalyst in the solid phase while allowing product decantation.

The thermoresponsive approach has demonstrated total turnover numbers (TTON) exceeding 8600 with initial turnover frequencies up to 1460 h⁻¹ in related glycerol transformations. The catalyst "pill" can be switched between different reactions, demonstrating system flexibility and broad applicability.

Metal-Organic Framework (MOF) Catalyst Systems

Metal-organic framework catalysts provide unique opportunities for reversible catalyst encapsulation and release through solvent-dependent framework stability. The catalyst release occurs through framework dissolution in polar solvents, followed by reassembly in non-polar media for catalyst recovery.

This approach enables homogeneous catalytic performance during the reaction while providing heterogeneous-like separation characteristics. Research demonstrates that MOF-encapsulated catalysts maintain high activity over multiple cycles without permanent immobilization drawbacks.

Economic and Environmental Impact Assessment

Life cycle assessment studies of recyclable catalyst systems reveal significant environmental benefits compared to single-use catalysts. The implementation of catalyst recovery reduces global warming potential by 15-25% and mineral resource consumption by 30-40%. Economic analysis indicates that recyclable systems achieve payback periods of 2-3 years through reduced catalyst replacement costs.

XLogP3

Other CAS

52250-41-6